molecular formula C23H26N4O2 B3009574 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034238-41-8

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No. B3009574
CAS RN: 2034238-41-8
M. Wt: 390.487
InChI Key: FSJBQQLYGDVOKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide involves multiple steps, starting from basic building blocks to the final compound. In a related study, the synthesis of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl)phenyl)cyclopropane carboxamide derivatives was achieved by condensation of chalcone derivatives with Malononitrile in the presence of Ammonium acetate . Although the target compound is not directly synthesized in the provided papers, the methods described could be adapted for its synthesis, considering the structural similarities with the cyanopyridine derivatives mentioned.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using single crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These techniques could be applied to determine the molecular structure of the target compound, providing insights into its conformation and stability.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution reactions and ester hydrolysis, as demonstrated in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide . The target compound could potentially undergo similar reactions during its synthesis, given the presence of functional groups amenable to such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. For example, the derivatives synthesized in the studies exhibit properties that are characteristic of their functional groups, such as the IR spectroscopic peaks corresponding to carbonyl and amine functionalities . The target compound is likely to show similar properties, which can be analyzed using IR spectroscopy, NMR spectroscopy, and mass spectrometry.

Scientific Research Applications

PET Tracer Development

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide and its analogs have been explored for their potential as PET (Positron Emission Tomography) tracers. For instance, García et al. (2014) synthesized derivatives that showed high affinity for 5-HT1A receptors, indicating their potential for imaging neuropsychiatric disorders using PET (García et al., 2014).

Alzheimer's Disease Imaging

Gao et al. (2017) developed carbon-11-labeled isonicotinamides as PET agents for imaging GSK-3 enzyme in Alzheimer's disease. Their work involved synthesizing analogs from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride, demonstrating the versatility of this compound class in neuroimaging (Gao et al., 2017).

Cannabinoid Receptor Imaging

H. Fan et al. (2006) synthesized novel ligands for the cerebral cannabinoid receptor (CB1), incorporating elements similar to N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide. These compounds were potential radioligands for PET imaging of the CB1 receptor, highlighting their application in neuroscience research (Fan et al., 2006).

Muscarinic Receptor Antagonists

Research by Broadley et al. (2011) on α-hydroxyamides related to this compound revealed their potential as antagonists of the M3 muscarinic receptor. This implies their applicability in studying receptor-mediated processes in biological systems (Broadley et al., 2011).

Neuroinflammation Imaging

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. The structure of this tracer resembles N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide, underlining its potential for imaging neuroinflammation in neuropsychiatric disorders (Horti et al., 2019).

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-29-20-7-3-2-6-19(20)23(10-11-23)22(28)26-16-17-8-13-27(14-9-17)21-18(15-24)5-4-12-25-21/h2-7,12,17H,8-11,13-14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJBQQLYGDVOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC3CCN(CC3)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

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